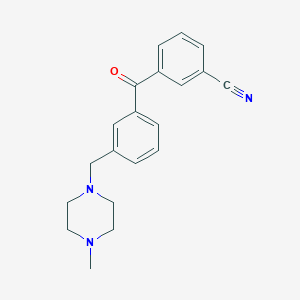

3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898788-44-8

Cat. No.: VC3871261

Molecular Formula: C20H21N3O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898788-44-8 |

|---|---|

| Molecular Formula | C20H21N3O |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile |

| Standard InChI | InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3 |

| Standard InChI Key | MBBDEYSQGHUTQW-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N |

| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone consists of two benzene rings connected by a ketone group. The first benzene ring (A-ring) bears a cyano (-CN) group at the 3-position, while the second (B-ring) features a 4-methylpiperazinomethyl substituent at the 3'-position. The piperazine moiety introduces a nitrogen-rich heterocycle, enhancing the molecule's potential for hydrogen bonding and ionic interactions .

Structural Data:

-

IUPAC Name: 3-[3-[(4-Methylpiperazin-1-yl)methyl]benzoyl]benzonitrile

-

SMILES: \text{CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N}

The presence of both electron-withdrawing (cyano) and electron-donating (piperazinylmethyl) groups creates a polarized electronic structure, influencing solubility and reactivity .

Crystallographic and Spectroscopic Properties

While crystallographic data are unavailable, predicted physicochemical properties include:

The moderate pKa suggests partial protonation under physiological conditions, potentially affecting bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone involves multi-step organic reactions, though detailed protocols remain proprietary . A plausible route includes:

-

Friedel-Crafts Acylation: Benzoylation of a substituted benzene to form the benzophenone core.

-

Nucleophilic Substitution: Introduction of the 4-methylpiperazinomethyl group via alkylation of piperazine derivatives.

-

Cyanation: Installation of the cyano group using reagents like copper cyanide or via Sandmeyer reaction .

Challenges include controlling regioselectivity during substitution and minimizing side reactions involving the ketone group.

Industrial Production

Suppliers such as MolCore BioPharmatech and Matrix Scientific manufacture the compound at ≥97% purity, adhering to ISO quality standards . Scalability is limited by the complexity of purifying intermediates, necessitating advanced chromatographic techniques .

Physicochemical and Thermodynamic Properties

Stability Profile

| Supplier | Purity | Packaging | Price (USD) | Source |

|---|---|---|---|---|

| Matrix Scientific | 97% | 1g | $437 | |

| Rieke Metals | 97% | 1g | $467 | |

| American Custom Chemicals | 95% | 1g | $1,006.58 |

Pricing reflects synthesis complexity and low production volumes .

Future Directions and Research Gaps

Priority Investigations

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Target Identification: High-throughput screening against GPCRs and kinase libraries.

-

Synthetic Optimization: Development of cost-effective routes to improve accessibility .

Collaborative Opportunities

Partnerships between academic institutions and suppliers like MolCore could accelerate translational research, bridging the gap between synthesis and application .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume